IWP-2-V2

Description

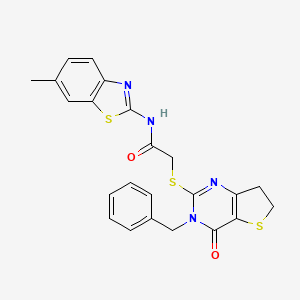

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUSMYOJWTVVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IWP-2-V2 in the Wnt Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IWP-2-V2, a potent inhibitor of the Wnt signaling pathway. While specific quantitative data for this compound is limited in publicly available literature, it is an analog of the well-characterized compound IWP-2 and retains activity against the Wnt/β-catenin pathway.[1] This guide will leverage the extensive data available for IWP-2 to elucidate the core mechanism of action, which is directly applicable to this compound.

Core Mechanism of Action: Inhibition of Porcupine (PORCN)

The primary molecular target of the IWP (Inhibitor of Wnt Production) class of compounds, including IWP-2 and its analogs like this compound, is Porcupine (PORCN).[2][3][4][5] PORCN is a critical enzyme in the Wnt signaling cascade, functioning as a membrane-bound O-acyltransferase (MBOAT) that resides in the endoplasmic reticulum.[2][6]

The canonical Wnt signaling pathway is initiated by the secretion of Wnt ligands, which are lipid-modified glycoproteins. The addition of a palmitoyl group to a conserved serine residue on Wnt proteins is an essential post-translational modification that is absolutely required for their secretion and subsequent biological activity.[2][6] This palmitoylation is catalyzed by PORCN.[2][6]

This compound, like IWP-2, acts as a selective inhibitor of PORCN.[2][6] By binding to and inactivating PORCN, IWP compounds prevent the palmitoylation of Wnt ligands.[6] This, in turn, traps the Wnt proteins in the endoplasmic reticulum, blocking their secretion from the cell.[2][6] Consequently, Wnt ligands are unable to bind to their Frizzled (FZD) and Low-Density Lipoprotein Receptor-Related Protein 5/6 (LRP5/6) co-receptors on the surface of target cells.[3][6]

The inhibition of Wnt secretion by this compound leads to the downstream suppression of the canonical Wnt/β-catenin pathway. In the absence of Wnt signaling, a destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. IWP compounds, by preventing Wnt ligand secretion, effectively maintain the activity of this destruction complex, leading to low cytoplasmic levels of β-catenin.[2][6] This prevents the accumulation of β-catenin and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[6]

Notably, IWP-2 has also been identified as a selective ATP-competitive inhibitor of Casein Kinase 1δ/ε (CK1δ/ε), which may contribute to its overall effects on the Wnt pathway and other cellular processes.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for IWP-2, the parent compound of this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 27 nM | Cell-free assay for Wnt processing and secretion | [3][4][6][9] |

| IC50 | 0.157 µM | Inhibition of PORCN in HEK293T cells (Super-top flash reporter gene assay) | [6] |

| EC50 | 30 nM | Inhibition of PORCN-mediated Wnt signaling in mouse L cells (Topflash reporter assay) | [6] |

| Cell Line | Assay Type | EC50 / IC50 | Incubation Time | Reference |

| MIAPaCa2 | Antiproliferative assay (MTT) | 1.9 µM | 48 hrs | [6][9] |

| A818-6 | Antiproliferative assay | 8.96 µM | Not Specified | [9] |

| Panc-1 | Antiproliferative assay | 2.33 µM | Not Specified | [9] |

| Panc-89 | Antiproliferative assay | 3.86 µM | Not Specified | [9] |

| HT29 | Antiproliferative assay | 4.67 µM | Not Specified | [9] |

| HEK293 | Antiproliferative assay | 2.76 µM | Not Specified | [9] |

| SW620 | Antiproliferative assay | 1.90 µM | Not Specified | [9] |

| Capan | Antiproliferative assay | 2.05 µM | Not Specified | [9] |

Visualizing the Mechanism of Action and Experimental Workflows

Canonical Wnt/β-catenin Signaling Pathway

Caption: The canonical Wnt/β-catenin signaling pathway.

This compound Mechanism of Action

References

- 1. apexbt.com [apexbt.com]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IWP 2 | Wnt signalling inhibitor | Hello Bio [hellobio.com]

- 4. stemcell.com [stemcell.com]

- 5. bio-gems.com [bio-gems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Role of IWP-2-V2 and its Analogs in the Inhibition of Porcupine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell renewal. Dysregulation of this pathway is implicated in a variety of diseases, including cancer. A key enzymatic component of this pathway is Porcupine (Porcn), a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt proteins. This post-translational modification is essential for the secretion and subsequent signaling activity of Wnt ligands. Consequently, Porcn has emerged as a promising therapeutic target for modulating Wnt-dependent processes.

This technical guide provides an in-depth overview of the inhibitor of Wnt production-2 (IWP-2) and its analog, IWP-2-V2, focusing on their role in the inhibition of Porcupine. We will delve into the mechanism of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their study.

Mechanism of Action: Inhibition of Wnt Palmitoylation

IWP-2 and its analogs are small molecule inhibitors that specifically target the enzymatic activity of Porcupine.[1][2] Porcn resides in the endoplasmic reticulum and catalyzes the attachment of a palmitoleoyl group from palmitoleoyl-CoA to a conserved serine residue on Wnt proteins.[3] This lipidation is a prerequisite for the binding of Wnt to its carrier protein, Wntless (Wls), and its subsequent transport out of the cell.[4]

By inhibiting Porcn, IWP compounds prevent the palmitoylation of Wnt proteins.[5][6][7] This disruption in Wnt processing leads to their retention in the endoplasmic reticulum, thereby blocking their secretion and preventing the activation of downstream Wnt signaling cascades.[2][8] This mechanism effectively shuts down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways that are reliant on secreted Wnt ligands.

Quantitative Efficacy Data

The inhibitory potential of IWP compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. While specific quantitative data for this compound is limited, with it being described as a less potent analog, extensive data is available for IWP-2, which serves as a crucial reference.

In Vitro Inhibition of Porcupine

| Compound | Assay Type | IC50 | Reference(s) |

| IWP-2 | Cell-free Wnt processing | 27 nM | [1][2][5][6] |

Cellular Wnt Signaling Inhibition

| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference(s) |

| IWP-2 | HEK293T | Super-top flash reporter | 157 nM (IC50) | [5] |

| IWP-2 | Mouse L cells | TOPflash reporter | 30 nM (EC50) | [5] |

Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | EC50 | Reference(s) |

| IWP-2 | MiaPaCa2 (Pancreatic) | 1.90 µM | [6] |

| IWP-2 | SW620 (Colorectal) | 1.90 µM | [6] |

| IWP-2 | Capan-2 (Pancreatic) | 2.05 µM | [6] |

| IWP-2 | Panc-1 (Pancreatic) | 2.33 µM | [6] |

| IWP-2 | HEK293 (Embryonic Kidney) | 2.76 µM | [6] |

| IWP-2 | Panc-89 (Pancreatic) | 3.86 µM | [6] |

| IWP-2 | HT29 (Colorectal) | 4.67 µM | [6] |

| IWP-2 | A818-6 (Ovarian) | 8.96 µM | [6] |

Off-Target Effects

It is crucial to consider the potential for off-target effects when utilizing small molecule inhibitors. IWP-2 has been shown to exhibit inhibitory activity against Casein Kinase 1δ (CK1δ), another component of the Wnt signaling pathway, albeit at higher concentrations than those required for Porcn inhibition.

| Compound | Target | Assay Type | IC50 | Reference(s) |

| IWP-2 | CK1δ (wild-type) | In vitro kinase assay | 317 nM | [9] |

| IWP-2 | CK1δ (M82F mutant) | Cell-free assay | 40 nM | [6] |

Experimental Protocols

Wnt Signaling Reporter Assay (TOPflash Assay)

This assay is widely used to quantify the activity of the canonical Wnt/β-catenin signaling pathway. It relies on a luciferase reporter construct under the control of TCF/LEF transcription factor binding sites.

Detailed Methodology:

-

Cell Culture: Seed HEK293T or other suitable cells into 96-well plates at an appropriate density.[10][11][12]

-

Transfection: Co-transfect cells with the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[13]

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (or other inhibitors) and a Wnt signaling agonist, such as Wnt3a conditioned medium. Include appropriate vehicle controls.[14]

-

Second Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[10]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated wells to that of the vehicle control.

Wnt Palmitoylation Assay (Acyl-Biotin Exchange)

This biochemical assay allows for the direct detection of protein palmitoylation.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells overexpressing a tagged Wnt protein with this compound or a vehicle control. Lyse the cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to block all free cysteine residues.[15][16][17]

-

Thioester Bond Cleavage: Treat the lysate with hydroxylamine at a neutral pH to specifically cleave the thioester linkage between palmitate and cysteine residues on Wnt proteins.[15][18]

-

Biotinylation: Label the newly exposed free thiols with a thiol-reactive biotinylating reagent, such as biotin-HPDP.[16]

-

Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

-

Elution and Detection: Elute the captured proteins and analyze for the presence of the Wnt protein by Western blotting using an antibody against the Wnt protein or its tag. A decrease in the Wnt signal in the this compound treated sample compared to the control indicates inhibition of palmitoylation.

Conclusion

IWP-2 and its analog this compound are valuable research tools for the specific inhibition of Porcupine, a critical enzyme in the Wnt signaling pathway. Their ability to block Wnt palmitoylation and secretion provides a powerful method to study the roles of Wnt signaling in various biological processes and to explore its potential as a therapeutic target in diseases such as cancer. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize these inhibitors in their studies. Further investigation into the specific potency and off-target profile of this compound is warranted to fully characterize its utility as a distinct chemical probe.

References

- 1. IWP-2 | Small Molecules | Effective component within differentiation protocols of pluripotent stem cells [captivatebio.com]

- 2. stemcell.com [stemcell.com]

- 3. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt family member 4 (WNT4) and WNT3A activate cell-autonomous Wnt signaling independent of porcupine O-acyltransferase or Wnt secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Wnt Reporter Activity Assay [bio-protocol.org]

- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 12. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 13. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 14. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Technical Guide to IWP-2 and IWP-2-V2: A Comparative Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of IWP-2 and its analog, IWP-2-V2, two small molecule inhibitors of the Wnt signaling pathway. This document outlines their mechanisms of action, chemical properties, and provides detailed experimental protocols for their evaluation, enabling researchers to make informed decisions for their specific applications in areas such as developmental biology, oncology, and regenerative medicine.

Core Mechanism of Action: Inhibition of Porcupine (PORCN)

Both IWP-2 and this compound function as inhibitors of the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[1][2] PORCN catalyzes the essential palmitoylation of Wnt ligands, a post-translational modification crucial for their secretion and subsequent binding to Frizzled receptors on target cells.[1] By inhibiting PORCN, these compounds effectively block the secretion of all Wnt ligands, thereby preventing the activation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades.[1]

The inhibition of Wnt secretion leads to a cascade of downstream effects, including the prevention of Lrp6 phosphorylation, the stabilization of the β-catenin destruction complex, and the subsequent degradation of β-catenin.[3] This ultimately results in the downregulation of Wnt target gene expression.

Chemical and Physical Properties

IWP-2 and this compound share a common chemical scaffold but differ in a key substitution, which impacts their biological activity.

| Property | IWP-2 | This compound |

| Chemical Name | N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide | N-(6-methyl-2-benzothiazolyl)-2-[[3,4,6,7-tetrahydro-4-oxo-3-(phenylmethyl)thieno[3,2-d]pyrimidin-2-yl]thio]-acetamide |

| Molecular Formula | C₂₂H₁₈N₄O₂S₃ | C₂₃H₂₀N₄O₂S₃ |

| Molecular Weight | 466.60 g/mol | 480.63 g/mol [1] |

| CAS Number | 686770-61-6 | 877618-79-6[4] |

Chemical Structures:

Figure 1. Chemical structure of IWP-2.

Figure 2. Chemical structure of this compound.

The key structural difference lies in the substituent on the nitrogen atom of the thienopyrimidine ring. IWP-2 possesses a phenyl group, whereas this compound has a benzyl group at this position. This modification is responsible for the observed differences in their inhibitory potency.

Quantitative Biological Activity

IWP-2 is a potent inhibitor of the Wnt pathway. This compound is consistently described as a less potent analog.[4][5]

Table 1: Potency of IWP-2

| Target/Assay | IC₅₀/EC₅₀ | Cell Line/System | Reference |

| Wnt Processing and Secretion | 27 nM | Cell-free assay | [6][7] |

| Casein Kinase 1δ (CK1δ) | 317 nM | In vitro kinase assay | [8] |

| Antiproliferative Activity | 1.90 µM | MIA PaCa-2 | [1] |

| Antiproliferative Activity | 2.33 µM | Panc-1 | [1] |

| Antiproliferative Activity | 1.90 µM | SW620 | [1] |

Table 2: Potency of this compound

| Target/Assay | EC₅₀ | Cell Line | Reference |

| Antiproliferative Activity | 5.65 µM | MIA PaCa-2 | [1] |

| Antiproliferative Activity | 8.52 µM | SW620 | [1] |

| Antiproliferative Activity | > 10 µM | Panc-1 | [1] |

| Antiproliferative Activity | > 10 µM | HEK293 | [1] |

| Antiproliferative Activity | > 10 µM | HT-29 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and a logical experimental workflow for comparing IWP-2 and this compound, the following diagrams are provided.

Wnt Signaling Pathway and Point of Inhibition.

Workflow for comparing IWP-2 and this compound.

Detailed Experimental Protocols

The following protocols provide a framework for the direct comparison of IWP-2 and this compound.

TOPflash/FOPflash Luciferase Reporter Assay

This assay quantitatively measures the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

Wnt-responsive cell line (e.g., HEK293T)

-

TOPflash and FOPflash reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

IWP-2 and this compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of IWP-2 or this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

-

Wnt Stimulation: After a 1-hour pre-incubation with the inhibitors, add Wnt3a conditioned medium or recombinant Wnt3a to stimulate the Wnt pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings. Calculate the TOP/FOP ratio to determine Wnt-specific signaling. Plot the dose-response curves and calculate the IC₅₀ values for both compounds.

Western Blot for β-catenin Levels

This method is used to assess the effect of the inhibitors on the stabilization of β-catenin.

Materials:

-

L-Wnt3a cells or another cell line with inducible Wnt signaling

-

IWP-2 and this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-β-catenin, anti-actin or anti-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells and treat with varying concentrations of IWP-2 and this compound for a predetermined time (e.g., 6-24 hours) in the presence of Wnt3a stimulation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with the primary antibody for the loading control.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control and compare the levels across different treatment conditions.

Conclusion and Future Directions

IWP-2 is a well-characterized, potent inhibitor of PORCN and the Wnt signaling pathway. Its analog, this compound, serves as a useful, less potent control compound for structure-activity relationship studies. The provided data and protocols offer a solid foundation for researchers to further investigate the nuanced roles of Wnt signaling in their specific models and to evaluate the therapeutic potential of targeting this critical pathway. Future research could focus on elucidating the precise structural determinants of potency for IWP-class inhibitors and exploring their in vivo efficacy and safety profiles in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | CAS 877618-79-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

IWP-2-V2: A Technical Guide to a Selective Wnt Secretion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of IWP-2-V2, a derivative of the potent Wnt secretion inhibitor IWP-2. While less potent than its parent compound, this compound serves as a valuable tool in structure-activity relationship (SAR) studies to elucidate the key molecular features required for the inhibition of Porcupine (PORCN), an O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. This document details the mechanism of action, quantitative data on its inhibitory effects, and comprehensive experimental protocols for its characterization.

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Aberrant Wnt signaling is implicated in a multitude of diseases, including cancer and developmental disorders. The secretion of Wnt proteins is a key regulatory step in this pathway and is dependent on their post-translational modification, specifically palmitoylation, which is catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum.

IWP-2 is a well-characterized small molecule that potently inhibits PORCN, thereby blocking Wnt secretion and downstream signaling with an IC50 of approximately 27 nM.[1][2][3] this compound is an analog of IWP-2 that has been utilized in studies to understand the structural requirements for PORCN inhibition.[4] Although it is less potent than IWP-2, its activity highlights the importance of the benzothiazole group in the pharmacophore.[4] This guide focuses on the technical details of this compound as a selective inhibitor of Wnt secretion.

Mechanism of Action

This compound, like its parent compound IWP-2, targets the membrane-bound O-acyltransferase Porcupine (PORCN). By inhibiting PORCN, this compound prevents the palmitoylation of Wnt proteins, a crucial step for their proper folding, trafficking, and subsequent secretion from the cell. This leads to a reduction in the concentration of active Wnt ligands in the extracellular space, thereby inhibiting both autocrine and paracrine Wnt signaling.

The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.

Quantitative Data

This compound is characterized as a less potent inhibitor of Wnt secretion compared to IWP-2. While a specific IC50 value for this compound is not consistently reported across the literature, its primary use has been in comparative studies to probe the structure-activity relationship of the IWP series of inhibitors. The data in the following table is compiled from various sources and provides a comparison with the parent compound, IWP-2.

| Compound | Target | IC50 | Cell-based Assay EC50 | Chemical Formula | Molecular Weight |

| IWP-2 | PORCN | 27 nM[1][2][3] | 30 nM (mouse L cells)[5] | C₂₂H₁₈N₄O₂S₃ | 466.6 g/mol |

| This compound | PORCN | Less potent than IWP-2[4] | Not widely reported | C₂₃H₂₀N₄O₂S₃ | 480.6 g/mol |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Wnt secretion inhibitors like this compound.

Wnt Secretion Assay (Luciferase-based)

This assay directly measures the amount of secreted Wnt protein. It utilizes a Wnt protein fused to a reporter enzyme, such as Gaussia luciferase, which is secreted from cells.

Objective: To quantify the inhibition of Wnt secretion by this compound.

Materials:

-

HEK293T cells

-

Expression vector for Wnt3a fused to Gaussia Luciferase (Wnt3a-GLuc)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (and IWP-2 as a positive control) dissolved in DMSO

-

Gaussia Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~90% confluency at the time of transfection.

-

Transfection: On the following day, transfect the cells with the Wnt3a-GLuc expression vector using Lipofectamine 2000 according to the manufacturer's protocol.

-

Compound Treatment: After 6-8 hours of transfection, replace the transfection medium with fresh culture medium containing serial dilutions of this compound or IWP-2. Include a DMSO vehicle control.

-

Conditioned Media Collection: After 24-48 hours of incubation, carefully collect the conditioned media from each well.

-

Luciferase Assay: Measure the Gaussia Luciferase activity in the collected conditioned media using a luminometer and the appropriate luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a separate MTS or CellTiter-Glo assay on the cells remaining in the plate). Plot the normalized luciferase activity against the concentration of the inhibitor to determine the IC50 value.

TCF/LEF Reporter Assay

This assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a reporter gene (e.g., Firefly luciferase) under the control of a TCF/LEF responsive element.

Objective: To determine the functional consequence of Wnt secretion inhibition by this compound on downstream Wnt signaling.

Materials:

-

HEK293T cells or other Wnt-responsive cell line

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

A constitutively active Renilla luciferase vector (for normalization)

-

Wnt3a conditioned media or recombinant Wnt3a protein

-

This compound and IWP-2 dissolved in DMSO

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Co-transfection: The next day, co-transfect the cells with the TCF/LEF reporter vector and the Renilla luciferase normalization vector.

-

Compound Treatment: After 6-8 hours, replace the medium with fresh medium containing serial dilutions of this compound or IWP-2.

-

Wnt Stimulation: After 1 hour of pre-incubation with the inhibitors, add Wnt3a conditioned media or recombinant Wnt3a to stimulate the Wnt pathway. Include a control with no Wnt stimulation.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the inhibitor concentration to determine the IC50.

Structure-Activity Relationship (SAR)

The comparison of activity between IWP-2 and this compound provides insight into the SAR of this class of PORCN inhibitors. The key structural difference lies in the substitution on the phenyl ring. The reduced potency of this compound suggests that modifications at this position can significantly impact the binding affinity to PORCN. The benzothiazole moiety, present in both molecules, is considered a critical feature for their inhibitory activity.

Conclusion

This compound is a valuable research tool for studying the Wnt signaling pathway. While it is a less potent inhibitor of Wnt secretion than IWP-2, its utility lies in its role as a comparative compound in SAR studies. By understanding the structural determinants of PORCN inhibition through analogs like this compound, researchers can design more potent and selective modulators of the Wnt pathway for therapeutic applications. The experimental protocols provided in this guide offer a framework for the characterization of this compound and other novel Wnt secretion inhibitors.

References

IWP-2-V2 and its Impact on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer metastasis. The Wnt signaling pathway is a critical regulator of EMT. This technical guide provides an in-depth analysis of IWP-2-V2, a derivative of the potent Wnt inhibitor IWP-2, and its role in modulating EMT. We will explore its mechanism of action, present quantitative data from relevant studies, detail experimental protocols, and visualize the underlying signaling pathways.

Introduction: EMT and the Wnt Signaling Pathway

Epithelial-mesenchymal transition is a process by which epithelial cells, characterized by cell-cell adhesion and apical-basal polarity, undergo a transformation to a mesenchymal phenotype.[1][2] This transition endows cells with migratory and invasive properties.[1] Key molecular events in EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[3][4][5]

The Wnt signaling pathway, particularly the canonical Wnt/β-catenin pathway, is a pivotal driver of EMT.[2][6][7] In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt ligands to their receptors on the cell surface leads to the disassembly of this complex. Consequently, β-catenin accumulates, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate the expression of target genes, including those that promote EMT like Snail, Slug, and Twist.[6][8][9]

This compound: Mechanism of Action

IWP-2 (Inhibitor of Wnt Production-2) and its variants, such as this compound, are small molecule inhibitors that target a crucial step in the Wnt signaling cascade.[10][11]

2.1. Targeting Porcupine (PORCN)

IWP-2 functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT).[10][12][13] PORCN is responsible for the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion from the cell.[11][14][15]

2.2. Inhibition of Wnt Secretion

By inactivating PORCN, IWP-2 prevents the attachment of palmitate to Wnt proteins. This blocks their processing and subsequent secretion into the extracellular space.[11][12][14] As a result, Wnt ligands cannot engage with their Frizzled receptors on target cells, effectively shutting down both autocrine and paracrine Wnt signaling.[15] This leads to the stabilization of the β-catenin destruction complex and prevents the activation of Wnt target genes.[12][14]

Quantitative Data on IWP-2's Effects

The efficacy of IWP-2 has been quantified in various cellular models. These studies demonstrate its potent inhibitory effects on Wnt signaling and cancer cell processes associated with EMT.

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (Wnt Secretion) | 27 nM | Cell-free assay | [10][11][12][13][16] |

| IC₅₀ (CK1δ) | 40 nM | Gatekeeper mutant M82FCK1δ | [10] |

| EC₅₀ (Cell Proliferation) | 1.90 µM | MiaPaCa2 (Pancreatic) | [10][11] |

| EC₅₀ (Cell Proliferation) | 2.33 µM | Panc-1 (Pancreatic) | [10] |

| EC₅₀ (Cell Proliferation) | 4.67 µM | HT29 (Colon) | [10] |

| Cell Migration Reduction | ~50% | MKN28 (Gastric) | [17] |

| Cell Invasion Reduction | ~50% | MKN28 (Gastric) | [17] |

| Treatment Concentration | 2 µg/ml for 24h | AMC-HN-8 (Laryngeal) | [18] |

Note: While IWP-2 primarily targets PORCN, it has also been shown to be an ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ), another component of the Wnt pathway.[10][19]

Impact of this compound on EMT Markers and Signaling

By inhibiting the Wnt pathway, this compound effectively reverses or suppresses the EMT program. This is evident through changes in the expression of key EMT markers and the downstream components of the Wnt signaling cascade.

4.1. Modulation of EMT Markers

Treatment with IWP-2 leads to a shift from a mesenchymal to an epithelial phenotype, characterized by:

-

Increased E-cadherin: Restoration of this key cell-cell adhesion molecule strengthens epithelial integrity.

-

Decreased N-cadherin and Vimentin: Reduction in these mesenchymal markers is associated with decreased cell motility and invasion.[1][3]

4.2. Downregulation of Wnt/β-catenin Signaling

IWP-2 treatment results in a measurable decrease in the activity of the canonical Wnt pathway.[17]

-

Reduced Phosphorylation of Lrp6 and Dvl2: These are early events in Wnt receptor activation, which are blocked when Wnt ligands are absent.[12][14]

-

Decreased β-catenin Accumulation: With the destruction complex active, β-catenin levels are kept low, preventing its nuclear translocation and gene activation.[12][14]

-

Suppression of Wnt Target Genes: The transcription of genes that drive proliferation and EMT is downregulated.

Experimental Protocols

Investigating the effect of this compound on EMT involves a series of standard cell and molecular biology techniques.

5.1. General Experimental Workflow

The typical workflow involves treating a cancer cell line known to undergo EMT with this compound and then assessing changes in gene expression, protein levels, and cell behavior.

5.2. Protocol: Western Blot for EMT Markers

This protocol is for determining the protein levels of E-cadherin and Vimentin.

-

Cell Lysis: Treat cells with this compound (e.g., 5µM for 24 hours) alongside a DMSO vehicle control.[14] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.3. Protocol: Transwell Invasion Assay

This assay measures the invasive capacity of cells.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.

-

Cell Seeding: After treating cells with this compound or DMSO for 24 hours, harvest and resuspend them in serum-free medium. Seed a specified number of cells (e.g., 5 x 10⁴) into the upper chamber.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have invaded through the membrane with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage reduction in invasion compared to the control.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of the Wnt signaling pathway, acting through the blockade of PORCN-mediated Wnt ligand palmitoylation. By preventing Wnt secretion, it effectively suppresses the Wnt/β-catenin signaling cascade that is a known driver of the epithelial-mesenchymal transition. Experimental data consistently demonstrates that IWP-2 reduces cancer cell proliferation, migration, and invasion—hallmarks of the mesenchymal phenotype.[17][18] The ability of this compound to modulate EMT by upregulating epithelial markers and downregulating mesenchymal markers makes it a valuable tool for cancer research and a promising candidate for therapeutic strategies aimed at inhibiting metastasis and overcoming drug resistance. Future research should focus on its in vivo efficacy, pharmacokinetic properties, and potential in combination therapies.

References

- 1. Editorial: Epithelial-mesenchymal transition (EMT) as a therapeutic target in cancer, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primescholars.com [primescholars.com]

- 3. mdpi.com [mdpi.com]

- 4. Significance of E-cadherin and Vimentin as epithelial-mesenchymal transition markers in colorectal carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Markers of Epithelial-to-Mesenchymal Transition Are Associated with Tumor Aggressiveness in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Interaction between Wnt/β-catenin signaling pathway and EMT pathway mediates the mechanism of sunitinib resistance in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The molecular mechanisms and therapeutic strategies of EMT in tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. IWP 2 | PORCN | Tocris Bioscience [tocris.com]

- 13. axonmedchem.com [axonmedchem.com]

- 14. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wnt is necessary for mesenchymal to epithelial transition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cardiomyocyte Differentiation of hPSCs using a Small Molecule-Based Approach

Topic: Small Molecule-Based Protocol for Highly Efficient Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes is a cornerstone for cardiovascular research, disease modeling, and the development of novel therapeutics. Small molecule-based differentiation protocols have emerged as a highly efficient, reproducible, and cost-effective method to generate large quantities of functional cardiomyocytes. This document provides a detailed protocol for the differentiation of hPSCs into cardiomyocytes using a temporal modulation of the Wnt signaling pathway with two small molecules: CHIR99021, a potent GSK3 inhibitor that activates Wnt signaling, and IWP-2, an inhibitor of Porcupine (a key enzyme in Wnt ligand secretion) that suppresses Wnt signaling.

While the user requested a protocol for "IWP-2-V2," a specific, standardized protocol with this designation was not readily identifiable in the scientific literature. It is possible that "V2" refers to a specific lab's internal version of a protocol. However, the combination of a GSK3 inhibitor followed by a Wnt inhibitor is a well-established and highly effective method. One publication was found titled "Directed cardiac lineage differentiation of human pluripotent stem cells v2," however, this protocol utilizes a different combination of signaling molecules (GSK3 inhibition followed by Activin A and BMP4) and does not include IWP-2. Therefore, this document details the widely adopted and robust protocol utilizing CHIR99021 and IWP-2, which we will refer to as the "GiWi" (GSK3 inhibitor/Wnt inhibitor) method for clarity. This approach has been shown to consistently produce high yields of functional cardiomyocytes across various hPSC lines.[1][2][3]

Principle of the Method

The differentiation of hPSCs into cardiomyocytes recapitulates key stages of embryonic heart development. The temporal modulation of the canonical Wnt signaling pathway is critical in this process. Initially, activation of Wnt signaling is required to induce the formation of mesoderm, the germ layer from which the heart originates. Subsequently, inhibition of the Wnt pathway is necessary to specify the cardiac lineage from the mesodermal progenitors.[2][3] This protocol leverages small molecules to precisely control this signaling cascade.

-

Day 0-2: Mesoderm Induction. hPSCs are treated with CHIR99021, a highly selective GSK3 inhibitor. Inhibition of GSK3 leads to the stabilization and nuclear accumulation of β-catenin, a key effector of the canonical Wnt pathway. This robust activation of Wnt signaling efficiently directs the differentiation of hPSCs into mesodermal precursors.[1][2][3]

-

Day 2-4: Cardiac Specification. Following mesoderm induction, the culture medium is replaced with a medium containing IWP-2. IWP-2 is an inhibitor of the Porcupine O-acyltransferase, which is essential for the palmitoylation and subsequent secretion of Wnt ligands. By blocking Wnt secretion, IWP-2 effectively inhibits canonical Wnt signaling, a crucial step for the specification of cardiac progenitors from the newly formed mesoderm.[1][2][3]

-

Day 4 onwards: Cardiomyocyte Maturation. After the sequential treatment with CHIR99021 and IWP-2, the cells are cultured in a maintenance medium that supports the maturation of cardiac progenitors into spontaneously contracting cardiomyocytes.

Quantitative Data Summary

The efficiency of cardiomyocyte differentiation can vary between different hPSC lines and is influenced by factors such as initial cell density and the precise timing and concentration of small molecules. The following table summarizes typical differentiation efficiencies and key parameters reported in the literature for the GiWi protocol.

| hPSC Line | CHIR99021 Concentration | IWP-2 Concentration | Differentiation Efficiency (% cTnT+ cells) | Reference |

| HES3 (hESC) | 12 µM | 5 µM | 51.1 ± 0.5% | [1] |

| 19-9-11 (iPSC) | 12 µM | 5 µM | ~98% | [2][3] |

| Multiple hPSC lines (>15) | Not specified | Not specified | >85% | [4][5] |

| AICS (iPSC line) | 7.5 µM | 7.5 µM | Not specified | [6] |

| H9 (hESC) | 2-4 µM (for EB) | Not specified | ~50% (contracting EBs) | [2] |

Note: cTnT (cardiac Troponin T) is a specific marker for cardiomyocytes.

Experimental Protocols

Materials and Reagents

-

Human pluripotent stem cells (hPSCs)

-

mTeSR™1 or E8™ medium for hPSC maintenance

-

Matrigel® hESC-qualified Matrix

-

DMEM/F-12 with GlutaMAX™

-

RPMI 1640 medium

-

B-27™ Supplement, minus insulin

-

CHIR99021 (e.g., Selleckchem, S1263)

-

IWP-2 (e.g., Tocris, 3533)

-

ROCK inhibitor (Y-27632)

-

Accutase® or TrypLE™ Express

-

Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+

-

Fetal Bovine Serum (FBS), for neutralization

-

6-well tissue culture plates

-

Sterile conical tubes and pipettes

-

Incubator at 37°C, 5% CO2

Preparation of Media and Reagents

-

hPSC Maintenance Medium: Prepare mTeSR™1 or E8™ medium according to the manufacturer's instructions.

-

Matrigel Coating: Thaw Matrigel® on ice and dilute 1:30 to 1:100 in cold DMEM/F-12. Coat the wells of a 6-well plate and incubate for at least 1 hour at room temperature or overnight at 4°C. Before use, aspirate the Matrigel solution and wash once with DMEM/F-12.

-

Differentiation Base Medium (RPMI/B27-): Mix 500 mL of RPMI 1640 with 10 mL of B-27™ Supplement, minus insulin. Store at 4°C for up to one month.

-

CHIR99021 Stock Solution (10 mM): Dissolve 10 mg of CHIR99021 in 2.15 mL of DMSO. Aliquot and store at -20°C.

-

IWP-2 Stock Solution (5 mM): Dissolve 10 mg of IWP-2 in 4.28 mL of DMSO. Aliquot and store at -20°C.[3]

Differentiation Protocol

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other formats.

Day -3: Seeding of hPSCs

-

Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium.

-

When the cells reach 70-80% confluency, aspirate the medium and wash with DPBS.

-

Add 1 mL of Accutase® or TrypLE™ per well and incubate at 37°C for 3-5 minutes to dissociate the cells into a single-cell suspension.

-

Neutralize the dissociation reagent with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in hPSC maintenance medium supplemented with 10 µM ROCK inhibitor to enhance cell survival.

-

Seed the cells onto a new Matrigel-coated 6-well plate at a density that will result in 70-85% confluency on Day 0 of differentiation (seeding density needs to be optimized for each cell line).

-

Incubate at 37°C, 5% CO2.

Day -2 and -1: Media Change

-

Change the medium daily with fresh hPSC maintenance medium (without ROCK inhibitor).

Day 0: Initiation of Differentiation (Mesoderm Induction)

-

Confirm that the hPSCs are at 70-85% confluency and exhibit typical undifferentiated morphology.

-

Aspirate the hPSC maintenance medium.

-

Add 2 mL of Differentiation Base Medium (RPMI/B27-) containing the optimized concentration of CHIR99021 (typically 6-12 µM) to each well.

-

Incubate at 37°C, 5% CO2.

Day 2: Cardiac Specification

-

Precisely 48 hours after the addition of CHIR99021, aspirate the medium.

-

Add 2 mL of Differentiation Base Medium (RPMI/B27-) containing the optimized concentration of IWP-2 (typically 5 µM) to each well.

-

Incubate at 37°C, 5% CO2.

Day 4: Medium Change

-

Aspirate the IWP-2 containing medium.

-

Add 2 mL of fresh Differentiation Base Medium (RPMI/B27-) to each well.

-

Incubate at 37°C, 5% CO2.

Day 6 and Onwards: Cardiomyocyte Maintenance

-

From Day 6, change the medium every 2-3 days with RPMI 1640 supplemented with B-27™ Supplement (with insulin).

-

Spontaneously contracting cardiomyocytes can typically be observed between Day 8 and Day 12.

Visualizations

Signaling Pathway Diagram

Caption: Wnt signaling modulation for cardiomyocyte differentiation.

Experimental Workflow Diagram

Caption: Timeline of the cardiomyocyte differentiation protocol.

References

- 1. Conjoint propagation and differentiation of human embryonic stem cells to cardiomyocytes in a defined microcarrier spinner culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Efficiency Differentiation of Human Pluripotent Stem Cells to Cardiomyocytes and Characterization by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allencell.org [allencell.org]

Application Notes and Protocols: IWP-2 for Effective Wnt Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing IWP-2, a potent inhibitor of the Wnt signaling pathway, for research and drug development purposes. This document details the mechanism of action, effective concentrations in various cell lines, and step-by-step protocols for its application in cell culture experiments.

Introduction to IWP-2

IWP-2 is a small molecule that selectively inhibits the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling cascades.[3][4] By inhibiting PORCN, IWP-2 effectively blocks the secretion of Wnt proteins, thereby preventing downstream signaling events, including the phosphorylation of Lrp6 and Dvl2, and the accumulation of β-catenin.[5][6] IWP-2 has a reported IC50 of 27 nM for Wnt pathway inhibition in cell-free assays.[1][5][7][8]

Mechanism of Action: Wnt Signaling and IWP-2 Inhibition

The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon binding of a Wnt ligand to its receptor complex, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. IWP-2 disrupts this process at its inception by preventing Wnt ligands from being secreted.

Quantitative Data: Effective Concentrations of IWP-2

The effective concentration of IWP-2 for Wnt signaling inhibition can vary depending on the cell line and the specific experimental context. The following tables summarize the reported IC50 and EC50 values, as well as working concentrations from various studies.

Table 1: IC50 and EC50 Values of IWP-2

| Parameter | Value | Cell Line/System | Assay | Reference |

| IC50 | 27 nM | Cell-free | Wnt processing and secretion | [1][5][7] |

| IC50 | 40 nM | Cell-free | Gatekeeper mutant M82FCK1δ | [7] |

| IC50 | 0.157 µM | HEK293T | Super-top flash reporter gene assay | [5] |

| EC50 | 30 nM | Mouse L cells | Topflash reporter assay | [5] |

| EC50 | 1.9 µM | MIAPaCa2 | MTT assay (Antiproliferative) | [5] |

| EC50 | 8.96 µM | A818-6 | Cell proliferation | [3] |

| EC50 | 2.33 µM | Panc-1 | Cell proliferation | [3][7] |

| EC50 | 3.86 µM | Panc-89 | Cell proliferation | [3] |

| EC50 | 4.67 µM | HT29 | Cell proliferation | [3] |

| EC50 | 2.76 µM | HEK293 | Cell proliferation | [3] |

| EC50 | 1.90 µM | SW620 | Cell proliferation | [3] |

| EC50 | 2.05 µM | Capan | Cell proliferation | [3] |

Table 2: Working Concentrations of IWP-2 in Cell Culture

| Concentration | Cell Line | Incubation Time | Application | Reference |

| 1 - 10 µM | General | Not specified | General cell culture applications | [9] |

| 5 µM | L-Wnt-STF cells | 24 hours | Western blot for Lrp6, Dvl2, β-catenin | [5][6] |

| 10 - 50 µM | MKN28 | 4 days | Proliferation, migration, invasion assays | [10][11] |

| 2 µM | Human Pluripotent Stem Cells | Not specified | Directed differentiation | [12] |

| 5 µM | Mouse L-Wnt3a cells | 3 days | Luciferase reporter assay | [13] |

Experimental Protocols

The following protocols provide a general framework for using IWP-2 to inhibit Wnt signaling in a cell culture setting. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental goals.

Preparation of IWP-2 Stock Solution

IWP-2 is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and DMF.[14]

-

Reconstitution: To prepare a 5 mM stock solution, reconstitute the contents of a 2 mg vial of IWP-2 (FW: 466.6 g/mol ) by adding 857.3 µL of pure DMSO.[9] For other desired concentrations, adjust the volume of DMSO accordingly.

-

Solubilization: To aid dissolution, gently warm the vial to 37°C for 3-5 minutes.[9]

-

Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[9][15] Store the aliquots at -20°C.[9][10]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[9]

General Protocol for Wnt Inhibition in Cell Culture

This protocol describes a general workflow for treating cultured cells with IWP-2 and subsequently assessing the inhibition of the Wnt pathway.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

IWP-2 stock solution (e.g., 5 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., lysis buffer, antibodies, qPCR reagents, reporter assay system)

Procedure:

-

Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solution: On the day of treatment, thaw an aliquot of the IWP-2 stock solution. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Prepare a vehicle control medium with the same final concentration of DMSO.

-

Treatment: Remove the old medium from the cells and wash once with PBS. Add the IWP-2 containing medium or the vehicle control medium to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific endpoint being measured.

-

Downstream Analysis: Following incubation, harvest the cells for analysis. The method of analysis will depend on the experimental question. Common methods to assess Wnt pathway inhibition include:

-

Western Blot: Analyze protein lysates for levels of total β-catenin, phosphorylated Lrp6 (p-Lrp6), and phosphorylated Dvl2 (p-Dvl2).[5][6]

-

Quantitative PCR (qPCR): Measure the mRNA expression levels of Wnt target genes such as AXIN2, c-MYC, and CCND1.[11]

-

Reporter Assays: For cells stably or transiently transfected with a TCF/LEF-responsive luciferase reporter (e.g., TOPflash), measure the luciferase activity to quantify Wnt pathway activation.

-

Functional Assays: Assess the phenotypic effects of Wnt inhibition, such as changes in cell proliferation, migration, or differentiation.[10][11]

-

Concluding Remarks

IWP-2 is a valuable tool for studying the roles of Wnt signaling in various biological processes. Its well-characterized mechanism of action and potent inhibitory activity make it suitable for a wide range of applications in basic research and drug discovery. For successful and reproducible results, it is crucial to carefully titrate the concentration of IWP-2 and optimize the treatment duration for each specific experimental system.

References

- 1. stemcell.com [stemcell.com]

- 2. bio-gems.com [bio-gems.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. IWP 2 | Wnt signalling inhibitor | Hello Bio [hellobio.com]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. apexbt.com [apexbt.com]

- 11. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Timing of Wnt Inhibition Modulates Directed Differentiation of Medial Ganglionic Eminence Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols: Preparation of IWP-2-V2 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

IWP-2-V2 is a derivative of IWP-2, a potent inhibitor of the Wnt signaling pathway.[1][2][3] The parent compound, IWP-2, functions by inactivating Porcupine (Porcn), a membrane-bound O-acyltransferase.[4][5][6] This enzyme is crucial for the palmitoylation of Wnt proteins, a necessary step for their secretion and subsequent activation of the Wnt signaling cascade.[4][5][6][7] By inhibiting Porcn, IWP-2 effectively blocks the production of active Wnt ligands, leading to a downstream reduction in the phosphorylation of the LRP6 co-receptor and the Dvl2 protein, ultimately preventing the accumulation of β-catenin.[4][5][6] this compound, as an analog, is utilized in research to investigate the structural features of IWP-2 that are essential for its inhibitory activity on the Wnt/β-catenin pathway.[1][3][8]

2. Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Synonym | Inhibitor of Wnt Production-2-V2 | [1][2] |

| CAS Number | 877618-79-6 | [1][2][3] |

| Molecular Formula | C₂₃H₂₀N₄O₂S₃ | [1][2] |

| Molecular Weight | 480.6 g/mol | [1][2][3] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [1][2] |

| Solubility in DMSO | 2 mg/mL | [1][2] |

| Storage (Solid) | -20°C | [4] |

| Storage (Stock Solution) | -20°C in aliquots (up to one month) | [3] |

3. Experimental Protocols

This section provides a detailed methodology for the dissolution and preparation of an this compound stock solution in Dimethyl Sulfoxide (DMSO).

3.1. Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

-

This compound is intended for research use only.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

3.3. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The final concentration can be adjusted based on experimental needs.

3.3.1. Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW = 480.6 g/mol ):

Mass (mg) = 10 mM x 1 mL x 480.6 g/mol = 4.806 mg

3.3.2. Step-by-Step Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

-

Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for 3-5 minutes may aid in solubilization if precipitation is observed.[5][6]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This helps to avoid repeated freeze-thaw cycles.[3]

-

Storage: Store the aliquots at -20°C.[3] It is recommended to use the prepared solution on the same day if possible.[3][9] For longer-term storage, solutions are generally usable for up to one month.[3][9]

4. Visualizations

4.1. Wnt Signaling Pathway Inhibition by this compound

Caption: Inhibition of the Wnt signaling pathway by this compound.

4.2. Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 877618-79-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound|877618-79-6|COA [dcchemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. IWP 2 | PORCN | Tocris Bioscience [tocris.com]

- 8. glpbio.com [glpbio.com]

- 9. IWP 2 | Wnt signalling inhibitor | Hello Bio [hellobio.com]

Application Notes and Protocols: Cardiac Induction using IWP-2-V2 in Combination with CHIR99021

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into cardiomyocytes holds immense potential for disease modeling, drug screening, and regenerative medicine. A highly efficient and reproducible method for generating cardiomyocytes involves the temporal modulation of the canonical Wnt signaling pathway. This pathway plays a biphasic role in cardiac development, where initial activation is crucial for mesoderm induction, followed by a period of inhibition to specify cardiac progenitors.

This document provides detailed application notes and protocols for the cardiac induction of hPSCs using a combination of two small molecules: CHIR99021, a potent GSK-3β inhibitor that activates Wnt signaling, and IWP-2, an inhibitor of the Porcupine O-acyltransferase that blocks Wnt secretion. The sequential application of these molecules mimics the developmental cues for heart formation, leading to a high yield of functional cardiomyocytes.

Mechanism of Action: Wnt Signaling in Cardiogenesis

The canonical Wnt/β-catenin signaling pathway is a master regulator of embryonic development, including cardiogenesis. Its role is highly context-dependent and temporally regulated.

-

Early Stage (Mesoderm Induction): In the initial phase of differentiation, activation of the Wnt pathway is required to commit pluripotent stem cells to the mesodermal lineage, from which the heart originates. CHIR99021, a selective inhibitor of glycogen synthase kinase 3β (GSK-3β), prevents the degradation of β-catenin.[1] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes essential for mesoderm specification.

-

Late Stage (Cardiac Specification): Following mesoderm induction, the Wnt pathway must be inhibited to allow for the specification and differentiation of cardiac progenitor cells into cardiomyocytes.[2] IWP-2 is a small molecule that inhibits the Porcupine (PORCN) enzyme, a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent signaling activity. By blocking Wnt secretion, IWP-2 effectively shuts down the canonical Wnt pathway, thereby promoting the cardiac fate.

Below is a diagram illustrating the biphasic role of Wnt signaling during cardiac differentiation and the points of intervention for CHIR99021 and IWP-2.

Caption: Wnt signaling pathway in cardiac induction.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing CHIR99021 and IWP-2 for cardiac differentiation of hPSCs. These data highlight the impact of concentration and timing on differentiation efficiency.

Table 1: Optimization of CHIR99021 Concentration

| CHIR99021 Concentration (µM) | Cell Line | Differentiation Efficiency (% cTnT+) | Notes | Reference |

| 4 | LiPSC-18R | High | Higher number and larger beating areas observed compared to other concentrations. | [3] |

| 6 | iPSC | Not specified | Used in a 16-day guided differentiation protocol. | [4] |

| 6-8 | hiPSC (NP0040, IMR90, NP0141) | >90% | Optimal range for maximal cardiomyocyte induction. | [5] |

| 8 | LiPSC-18R | Low | Resulted in significant cell death. | [3] |

| 9 | NKX2.5EGFP/+ hPSC | High | Achieved high differentiation efficiency. | [6] |

| 12 | 19-9-11 iPSC | >95% Brachyury+ (Day 1) | Optimal for generating mesendoderm progenitors. | [7] |

| 12 | NKX2.5EGFP/+ hPSC | Low | Resulted in low differentiation efficiency. | [6] |

| 12 | HES3 (MNL) | Not specified | Optimal concentration for monolayer differentiation. | [8] |

| 15 | HES3 (Replated hESC/MC) | Not specified | Optimal concentration for microcarrier-based differentiation. | [8] |

Table 2: Optimization of IWP-2 Concentration and Timing

| IWP-2 Concentration (µM) | Timing of Application (Days) | Cell Line | Differentiation Efficiency (% cTnT+) | Notes | Reference |

| 4 | 6-8 | iPSC | Not specified | Used in a 16-day guided differentiation protocol. | [4] |

| 5 | 2-4 | hiPSC | Not specified | Standard concentration for many protocols. | [9] |

| 5 | 3-5 | 19-9-11 iPSC | 82-98% | Robust cardiac differentiation observed. | [7][10] |

| 5 | 3-5 | hiPSC | ~80% | Addition on days 1-3 was more effective. | [11] |

| 5 | 1-3 | hiPSC | ~80% | Earlier addition improved efficiency at low cell density. | [11] |

| 10 | 3-5 | hiPSC | No increase | Doubling the concentration did not improve cardiac gene expression or cTnT+ percentage. | [12] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the cardiac differentiation of hPSCs in a monolayer culture system. This protocol is a synthesis of several published methods and may require optimization for specific cell lines.

Materials and Reagents

-

Human pluripotent stem cells (e.g., H9 hESCs or any hiPSC line)

-

Matrigel (Corning, Cat. No. 354277)

-

mTeSR1™ or E8™ medium for hPSC maintenance

-

DMEM/F12 (Thermo Fisher Scientific, Cat. No. 11320033)

-

RPMI 1640 Medium (Thermo Fisher Scientific, Cat. No. 11875093)

-

B-27™ Supplement, minus insulin (Thermo Fisher Scientific, Cat. No. A1895601)

-

B-27™ Supplement (Thermo Fisher Scientific, Cat. No. 17504044)

-

GlutaMAX™ Supplement (Thermo Fisher Scientific, Cat. No. 35050061)

-

HEPES (Thermo Fisher Scientific, Cat. No. 15630080)

-

L-ascorbic acid 2-phosphate (Sigma-Aldrich, Cat. No. A8960)

-

Human recombinant albumin (Sigma-Aldrich, Cat. No. A9731)

-

CHIR99021 (Selleckchem, Cat. No. S2924 or equivalent)

-

IWP-2 (Tocris Bioscience, Cat. No. 3533 or equivalent)

-

Accutase (Innovative Cell Technologies, Cat. No. AT104)

-

Y-27632 (ROCK inhibitor; Selleckchem, Cat. No. S1049 or equivalent)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Stock Solutions Preparation

-

CHIR99021 (10 mM): Dissolve 10 mg of CHIR99021 in 2.15 mL of DMSO. Aliquot and store at -20°C.

-

IWP-2 (5 mM): Dissolve 10 mg of IWP-2 in 4.28 mL of DMSO.[7] Aliquot and store at -20°C.

-

Y-27632 (10 mM): Dissolve 10 mg of Y-27632 in 3.12 mL of sterile water. Aliquot and store at -20°C.

Differentiation Media Preparation

-

Cardio Differentiation Medium (CDM): RPMI 1640 with GlutaMAX and HEPES, supplemented with 0.2 mg/mL L-ascorbic acid 2-phosphate and 0.5 mg/mL human recombinant albumin.[9]

-

RPMI/B27-ins: RPMI 1640 supplemented with 1x B-27 Supplement minus insulin.

-

RPMI/B27+ins: RPMI 1640 supplemented with 1x B-27 Supplement.

Differentiation Protocol

The following workflow diagram provides a high-level overview of the differentiation timeline.

References

- 1. Differentiation of Human Cardiac Atrial Appendage Stem Cells into Adult Cardiomyocytes: A Role for the Wnt Pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Guided Differentiation of Pluripotent Stem Cells into Heterogeneously Differentiating Cultures of Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Label-free imaging for quality control of cardiomyocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjoint propagation and differentiation of human embryonic stem cells to cardiomyocytes in a defined microcarrier spinner culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directed Differentiation of Human Induced Pluripotent Stem Cells Into Ventricular Cardiac Myocytes [bio-protocol.org]

- 10. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for IWP-2-V2 in Wnt Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing IWP-2-V2, a potent inhibitor of the Wnt signaling pathway, for research and drug development purposes. This compound is an analog of IWP-2 and functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3][4] By inhibiting PORCN, this compound effectively blocks the Wnt signaling cascade, making it a valuable tool for studying Wnt-dependent processes and for potential therapeutic development.

Mechanism of Action

The canonical Wnt signaling pathway is pivotal in embryonic development, tissue homeostasis, and disease, including cancer. The secretion of Wnt proteins is a critical regulatory step in this pathway. Wnt proteins undergo essential post-translational modification, specifically palmitoylation, which is catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum. This lipid modification is indispensable for the secretion and biological activity of Wnt ligands.

IWP-2 and its analogs, including this compound, act as specific inhibitors of PORCN.[1][3] By binding to PORCN, this compound prevents the palmitoylation of Wnt proteins. This disruption leads to the retention of Wnt ligands within the cell, thereby preventing their secretion and subsequent binding to Frizzled receptors on target cells. Consequently, the entire downstream signaling cascade, including the stabilization and nuclear translocation of β-catenin, is inhibited.[2]

Quantitative Data Summary

The effective concentration and treatment duration of IWP-2 (and by extension, this compound) can vary depending on the cell type and the specific experimental goals. The following table summarizes key quantitative data from various studies.

| Cell Line/System | Application | IWP-2 Concentration | Treatment Duration | Outcome |

| L-Wnt-STF cells | Wnt/β-catenin pathway inhibition | 5 µM | 24 hours | Blocked Wnt-dependent phosphorylation of Lrp6 and Dvl2, and β-catenin accumulation.[2][3] |

| HEK293T cells | Inhibition of Porcupine | IC50 = 0.157 µM | 22 hours | Suppression of Wnt/β-catenin signaling in a reporter gene assay.[2] |

| MIAPaCa2 (Pancreatic cancer) | Anti-proliferative activity | EC50 = 1.9 µM | 48 hours | Inhibition of cell proliferation as measured by MTT assay.[2] |

| MKN28 (Gastric cancer) | Inhibition of cell growth, migration, and invasion | 10-50 µM | 3-4 days | Suppressed proliferation, migration, and invasion; induced apoptosis.[5] |

| Mouse Embryonic Stem Cells (mESCs) | Suppression of self-renewal | Not specified | Not specified | Suppressed self-renewal and supported conversion to epiblast-like stem cells.[4] |

| Human Pluripotent Stem Cells (hPSCs) | Directed differentiation to cardiomyocytes | Not specified | Staged application | Promoted cardiomyocyte differentiation.[4] |

| Human Pluripotent Stem Cells (hPSCs) | Generation of Medial Ganglionic Eminence Progenitors | 2 µM | 14 days | Facilitated the generation of MGE progenitors.[6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 5 mM stock solution, reconstitute the this compound powder in DMSO.[1] For example, for 1 mg of this compound (Molecular Weight: ~466.6 g/mol ), add 428.7 µL of DMSO.

-

Gently warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.[1]